Chiral Purity: (S)-Enantiomer vs. (R)-Enantiomer and Racemic Mixture
The (S)-enantiomer of 1-(2-chloroethyl)-3-pyrrolidinol hydrochloride is distinguished by its specific optical rotation and chiral purity, which are critical for stereocontrolled synthesis. The (R)-enantiomer is a separate compound with CAS 2306245-86-1 . The target (S)-enantiomer is available with specified optical purity (≥ 97.0%) from certain vendors , ensuring enantioselectivity in downstream reactions.
| Evidence Dimension | Chiral purity / Enantiomeric excess |
|---|---|
| Target Compound Data | Optical purity ≥ 97.0% |
| Comparator Or Baseline | (R)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride (CAS 2306245-86-1) |
| Quantified Difference | Opposite stereochemistry; optical purity specification available for target but not consistently reported for comparator. |
| Conditions | HPLC analysis on chiral stationary phase |
Why This Matters
Stereochemical integrity directly impacts the stereoselectivity of subsequent synthetic steps and the biological activity of derived compounds, making the specified optical purity a critical procurement parameter.
